molecular formula C14H17N5O4S B214277 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE

2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B214277
M. Wt: 351.38 g/mol
InChI Key: BYHHTSWBLHUHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitrated pyrazole is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and a suitable diene.

    Coupling Reaction: Finally, the pyrazole and thiophene derivatives are coupled under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Reduction: 2-[({4-amino-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.

    Substitution: Various acyl derivatives depending on the acylating agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group may play a role in redox reactions, while the acetyl and thiophene groups may facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a pyrazole and a thiophene ring in the same molecule is relatively rare and imparts unique electronic properties to the compound. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H17N5O4S/c1-6-9(4)24-14(11(6)13(15)21)16-10(20)5-18-8(3)12(19(22)23)7(2)17-18/h5H2,1-4H3,(H2,15,21)(H,16,20)

InChI Key

BYHHTSWBLHUHQF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Origin of Product

United States

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